2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol
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Overview
Description
2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound that features a bromine atom, a benzoxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative.
Aldol Condensation: The formation of the imino group involves an aldol condensation reaction between the benzoxazole derivative and an aldehyde.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylphenol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related oxidized products.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole ring and the phenolic hydroxyl group are likely key functional groups that facilitate binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-methylpyridine
- 4-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol
Uniqueness
Compared to similar compounds, 2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol stands out due to its specific substitution pattern, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C22H16BrClN2O2 |
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Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-bromo-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-9-15(21(27)20(23)13(12)2)11-25-17-6-3-14(4-7-17)22-26-18-10-16(24)5-8-19(18)28-22/h3-11,27H,1-2H3 |
InChI Key |
CYMCZTHRZNYYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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